An In-depth Technical Guide to N-(2-Methoxyethyl)ethylamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to N-(2-Methoxyethyl)ethylamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
N-(2-Methoxyethyl)ethylamine (CAS No. 34322-82-2) is a secondary amine featuring both ether and amine functional groups. This unique structural combination imparts valuable chemical properties, rendering it a versatile building block in various fields of chemical science. Its utility is particularly pronounced in organic synthesis, where it serves as a precursor for complex molecules, and in medicinal chemistry, where the methoxyethyl moiety can favorably influence the pharmacokinetic profiles of drug candidates.[1] This guide provides a comprehensive overview of the chemical and physical properties of N-(2-Methoxyethyl)ethylamine, detailed synthetic protocols, and an exploration of its significant applications, with a focus on its role in coordination chemistry and drug discovery.
Chemical Structure and Properties
N-(2-Methoxyethyl)ethylamine is a colorless to almost colorless liquid with the chemical formula C₅H₁₃NO.[2] Its structure is characterized by an ethyl group and a 2-methoxyethyl group attached to a central nitrogen atom.
Molecular Structure:
Caption: Chemical structure of N-(2-Methoxyethyl)ethylamine.
The presence of a nitrogen atom with a lone pair of electrons makes it a potent nucleophile and a weak base, enabling it to participate in a wide range of chemical reactions.[1]
Physicochemical Properties
A summary of the key physicochemical properties of N-(2-Methoxyethyl)ethylamine is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 34322-82-2 | [2] |
| Molecular Formula | C₅H₁₃NO | [2] |
| Molecular Weight | 103.16 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 116 °C | [2] |
| Density | 0.83 g/cm³ | [2] |
| Refractive Index | 1.4040-1.4070 | [2] |
| Solubility | Soluble in water | |
| pKa | Not readily available |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of N-(2-Methoxyethyl)ethylamine.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.
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¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.50 (t, 2H, -O-CH₂-), 3.36 (s, 3H, -O-CH₃), 2.78 (t, 2H, -N-CH₂-), 2.66 (q, 2H, -N-CH₂-CH₃), 1.12 (t, 3H, -CH₂-CH₃).[4]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments.
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Predicted ¹³C NMR δ (ppm): ~72 (-O-CH₂-), ~59 (-O-CH₃), ~50 (-N-CH₂-), ~48 (-N-CH₂-CH₃), ~15 (-CH₂-CH₃).
IR (Infrared) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.
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Characteristic IR Absorptions (cm⁻¹): A broad band in the range of 3300-3500 cm⁻¹ for the N-H stretching vibration of the secondary amine. C-H stretching vibrations are observed around 2800-3000 cm⁻¹. The C-O stretching of the ether group typically appears in the 1070-1150 cm⁻¹ region. The C-N stretching of an aliphatic amine is found in the 1020-1220 cm⁻¹ range.
Synthesis of N-(2-Methoxyethyl)ethylamine
The synthesis of N-(2-Methoxyethyl)ethylamine can be achieved through several routes, with nucleophilic substitution and reductive amination being the most common and versatile methods.[1]
Nucleophilic Substitution
This approach involves the reaction of an amine with an alkyl halide. Specifically, N-(2-Methoxyethyl)ethylamine can be synthesized by reacting ethylamine with 2-chloroethyl methyl ether. The nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethyl methyl ether and displacing the chloride leaving group.
Reaction Scheme:
Caption: Nucleophilic substitution reaction for the synthesis of N-(2-Methoxyethyl)ethylamine.
Experimental Protocol: Synthesis via Nucleophilic Substitution
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Reaction Setup: In a sealed reaction vessel, dissolve a molar excess of ethylamine in a suitable solvent such as ethanol.
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Reagent Addition: Slowly add 2-chloroethyl methyl ether to the ethylamine solution with constant stirring. The use of a significant excess of ethylamine is crucial to minimize the formation of the tertiary amine byproduct.
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Reaction Conditions: Heat the reaction mixture to a temperature of approximately 80-100 °C and maintain for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the resulting hydrochloride salt with a base, such as sodium hydroxide, to liberate the free amine.
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Purification: Extract the product into an organic solvent like diethyl ether. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by fractional distillation.
Causality Behind Experimental Choices:
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Excess Ethylamine: Using a large excess of ethylamine shifts the equilibrium towards the formation of the desired secondary amine and statistically reduces the chances of the product reacting further with the alkyl halide.
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Sealed Vessel and Heating: The reaction is heated to increase the rate of reaction. A sealed vessel is used to prevent the loss of the volatile ethylamine.
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Base Work-up: The reaction produces hydrochloric acid, which protonates the amine product to form a salt. Adding a base is necessary to deprotonate the salt and isolate the free amine.
Reductive Amination
Reductive amination offers an alternative route, involving the reaction of 2-methoxyacetaldehyde with ethylamine to form an intermediate imine, which is then reduced to the final secondary amine product. This is often a one-pot reaction.
Reaction Scheme:
Caption: Reductive amination for the synthesis of N-(2-Methoxyethyl)ethylamine.
Experimental Protocol: Synthesis via Reductive Amination
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Imine Formation: In a suitable solvent such as methanol, combine 2-methoxyacetaldehyde and ethylamine. The reaction is typically carried out at room temperature.
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Reduction: To the solution containing the in-situ formed imine, add a reducing agent. A mild reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) is commonly used.
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Reaction Monitoring: Monitor the reaction progress by TLC or GC to confirm the disappearance of the starting materials and the formation of the product.
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Work-up and Purification: Once the reaction is complete, quench the excess reducing agent carefully with water or a dilute acid. Extract the product with an organic solvent, dry the organic layer, and remove the solvent. The final product can be purified by distillation.
Causality Behind Experimental Choices:
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One-Pot Reaction: This method is often preferred for its efficiency as the imine formation and reduction steps are carried out in the same reaction vessel without isolating the intermediate.
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Choice of Reducing Agent: Mild reducing agents are used to selectively reduce the imine in the presence of the aldehyde starting material.
Applications in Research and Development
The bifunctional nature of N-(2-Methoxyethyl)ethylamine makes it a valuable intermediate in several areas of chemical research and development.
Coordination Chemistry
The presence of both a nitrogen and an oxygen atom allows N-(2-Methoxyethyl)ethylamine and its derivatives to act as bidentate or multidentate ligands for a variety of metal ions.[1] These ligands can form stable chelate complexes with transition metals, which have applications in catalysis and materials science.[1] For instance, derivatives of N-(2-Methoxyethyl)ethylamine have been used to synthesize ligands for manganese and nickel complexes.[1] The coordination environment around the metal center can be fine-tuned by incorporating other donor groups into the ligand structure.
Caption: Workflow for the application of N-(2-Methoxyethyl)ethylamine in coordination chemistry.
Drug Development and Medicinal Chemistry
In the field of drug development, the incorporation of the N-(2-methoxyethyl)ethyl moiety can significantly impact the pharmacokinetic properties of a molecule.[1] The ether linkage can enhance solubility and the ability to cross cell membranes, which are crucial parameters for drug efficacy.[1]
A notable application of N-(2-Methoxyethyl)ethylamine is in the synthesis of corticotropin-releasing factor 1 (CRF1) receptor antagonists.[1] These compounds are being investigated for the treatment of anxiety, depression, and other stress-related disorders. The N-(2-methoxyethyl)ethylamine fragment is often incorporated into the core structure of these antagonists to optimize their binding affinity and pharmacokinetic profile.
Safety and Handling
N-(2-Methoxyethyl)ethylamine is a corrosive and flammable liquid.[3] It can cause severe skin burns and eye damage.[3] It is also harmful if swallowed.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, preferably in a fume hood. Store in a cool, dry, and well-ventilated place away from heat and ignition sources.
Conclusion
N-(2-Methoxyethyl)ethylamine is a valuable and versatile chemical building block with significant applications in both academic research and industrial development. Its unique combination of amine and ether functionalities allows for its use in the synthesis of a wide range of complex molecules, from intricate metal-ligand complexes to pharmacologically active compounds. A thorough understanding of its chemical properties, synthetic routes, and safe handling practices is essential for its effective utilization in the laboratory. As research in catalysis and medicinal chemistry continues to advance, the demand for such versatile intermediates is likely to grow, further solidifying the importance of N-(2-Methoxyethyl)ethylamine in modern chemical science.
References
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Organic Syntheses. (URL: [Link])
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Expanding the Coordination of f‑Block Metals with Tris[2-(2-methoxyethoxy)ethyl]amine: From Molecular Complexes to Cage-like Structures - NIH. (URL: [Link])
-
Recent Development in Synthesis of N‐Methylamines with Amines and Methanol | Request PDF - ResearchGate. (URL: [Link])
-
Progress in corticotropin-releasing factor-1 antagonist development - PMC. (URL: [Link])
-
Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43 - PubMed Central. (URL: [Link])
-
The Corticotropin-Releasing factor1 Receptor Antagonist R121919 Attenuates the Behavioral and Endocrine Responses to Stress - PubMed. (URL: [Link])
